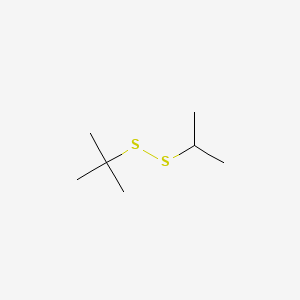
Disulfide, (1-methylethyl) (1,1-dimethylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of two sulfur atoms connected by a disulfide bond, with isopropyl and tert-butyl groups attached to the sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disulfide, (1-methylethyl) (1,1-dimethylethyl) typically involves the reaction of thiols with oxidizing agents. One common method is the oxidation of isopropyl mercaptan and tert-butyl mercaptan using hydrogen peroxide or iodine as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the disulfide bond without over-oxidation to sulfonic acids.
Industrial Production Methods
In industrial settings, the production of Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Disulfide, (1-methylethyl) (1,1-dimethylethyl) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfoxides and sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The sulfur atoms in the disulfide bond can participate in nucleophilic substitution reactions, forming new sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various sulfur-containing compounds depending on the nucleophile used.
Scientific Research Applications
Disulfide, (1-methylethyl) (1,1-dimethylethyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Studied for its role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of Disulfide, (1-methylethyl) (1,1-dimethylethyl) involves the cleavage and formation of the disulfide bond. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are mediated by various enzymes and redox-active molecules, influencing cellular redox homeostasis and signaling pathways.
Comparison with Similar Compounds
Disulfide, (1-methylethyl) (1,1-dimethylethyl) can be compared with other disulfides such as:
Disulfide, (1,1-dimethylethyl)(1-methylpropyl): Similar structure but with different alkyl groups attached to the sulfur atoms.
Disulfide, ethyl 1-methylethyl: Contains ethyl and isopropyl groups instead of isopropyl and tert-butyl groups.
The uniqueness of Disulfide, (1-methylethyl) (1,1-dimethylethyl) lies in its specific alkyl groups, which influence its reactivity and applications in various fields.
Properties
CAS No. |
43022-60-2 |
|---|---|
Molecular Formula |
C7H16S2 |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-yldisulfanyl)propane |
InChI |
InChI=1S/C7H16S2/c1-6(2)8-9-7(3,4)5/h6H,1-5H3 |
InChI Key |
ZWAYVJUPUDGBIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



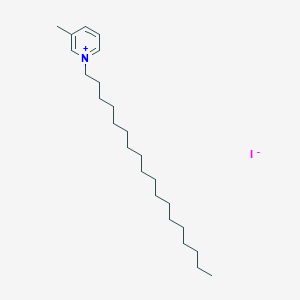
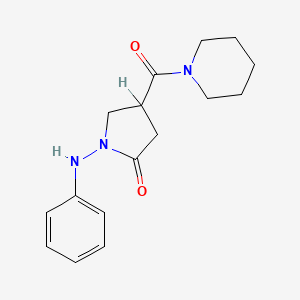
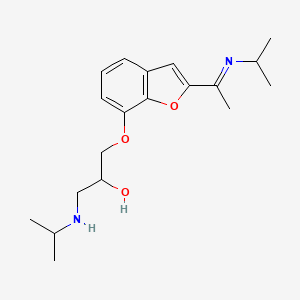

![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
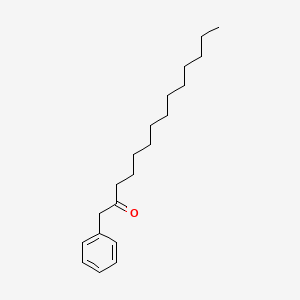
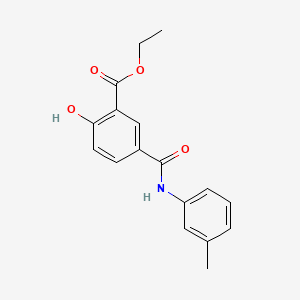
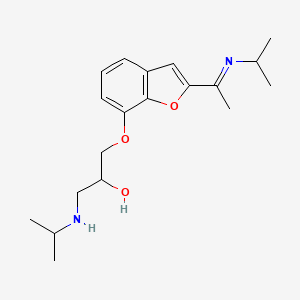
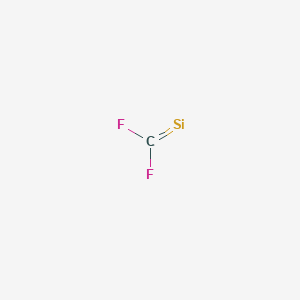
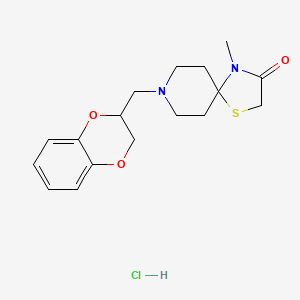

![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)

